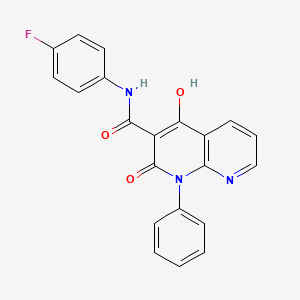![molecular formula C25H20ClN3O3S3 B2821942 4-(2-(2-(((5-chlorobenzo[b]thiophen-3-yl)methyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide CAS No. 443348-83-2](/img/structure/B2821942.png)
4-(2-(2-(((5-chlorobenzo[b]thiophen-3-yl)methyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(2-(((5-chlorobenzo[b]thiophen-3-yl)methyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C25H20ClN3O3S3 and its molecular weight is 542.08. The purity is usually 95%.
BenchChem offers high-quality 4-(2-(2-(((5-chlorobenzo[b]thiophen-3-yl)methyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-(2-(((5-chlorobenzo[b]thiophen-3-yl)methyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure Exploration
A foundational aspect of the research involves the synthesis of novel quinazolinone derivatives, focusing on their structural characterization. These synthetic efforts are aimed at producing compounds with potential anticancer activity, as evidenced by their evaluation against various cancer cell lines. The synthesis approach often includes reactions with chloromethylbenzyl ether or similar agents to afford compounds analogous to known pharmacological agents, demonstrating the versatility of these chemical structures for therapeutic applications (El-hamid & Ismail, 2004).
Anticancer Potential
The in vitro antitumor activity of novel sulfonamide derivatives has been evaluated, showing promising results against the NCI-60 cell line panel. This highlights the potential of such compounds to act as anticancer agents, with some derivatives exhibiting remarkable activity against a variety of human tumor cell lines. The focus on developing these compounds stems from their ability to target specific cellular mechanisms relevant to cancer progression, offering a pathway to novel therapeutic agents (Sławiński et al., 2012).
Carbonic Anhydrase Inhibition
Research into the inhibitory action of newly synthesized sulfonamides against human carbonic anhydrase isoforms offers insights into their potential use in managing diseases like glaucoma, epilepsy, arthritis, and cancer. These compounds have shown significant inhibition constants against various isoforms, underlining their therapeutic promise. Molecular docking studies further elucidate their binding modes, providing a basis for structure-activity relationship analyses and the development of more efficient and selective inhibitors (El-Azab et al., 2020).
Antimicrobial Applications
The synthesis and characterization of new quinazolines with potential antimicrobial properties against a range of bacterial and fungal species indicate the broad applicability of these compounds beyond oncology. This research underlines the role of structural modifications in enhancing the antimicrobial efficacy of sulfonamide derivatives, contributing to the development of novel antibacterial and antifungal therapies (Desai et al., 2007).
Eigenschaften
IUPAC Name |
4-[2-[2-[(5-chloro-1-benzothiophen-3-yl)methylsulfanyl]-4-oxoquinazolin-3-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O3S3/c26-18-7-10-23-21(13-18)17(14-33-23)15-34-25-28-22-4-2-1-3-20(22)24(30)29(25)12-11-16-5-8-19(9-6-16)35(27,31)32/h1-10,13-14H,11-12,15H2,(H2,27,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAUKPFIKYRRMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CSC4=C3C=C(C=C4)Cl)CCC5=CC=C(C=C5)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(2-(((5-chlorobenzo[b]thiophen-3-yl)methyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


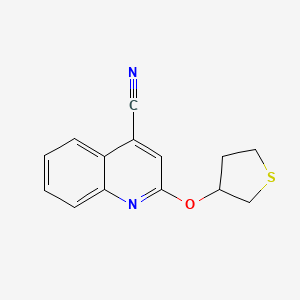
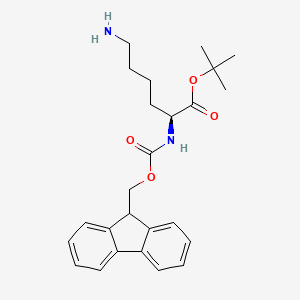

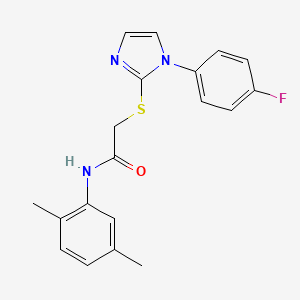
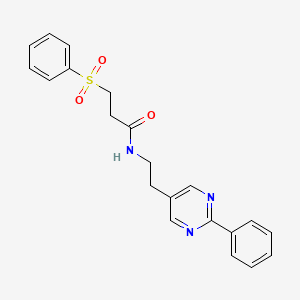
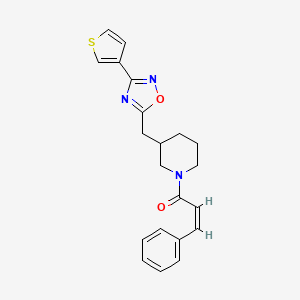
![4-[(4-Oxo-3H-pyrido[3,4-d]pyrimidine-6-carbonyl)amino]benzenesulfonyl fluoride](/img/structure/B2821875.png)

![2-(Benzyloxy)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2821877.png)
![6,8-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2821878.png)
![N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2821880.png)
